Atrazine

Catalog No.
S519726
CAS No.
1912-24-9
M.F
C8H14ClN5
M. Wt
215.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atrazine

CAS Number

1912-24-9

Product Name

Atrazine

IUPAC Name

6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Molecular Formula

C8H14ClN5

Molecular Weight

215.68 g/mol

InChI

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)

InChI Key

MXWJVTOOROXGIU-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
In water, 33.0 mg/L at 25 °C
In water, 34.7 mg/L at 26 °C
183 g/kg DMSO; 52 g/kg chloroform; 28 g/kg ethyl acetate; 18 g/kg methanol; 12 g/kg diethyl ether; 0.36 g/kg pentane
0.0347 mg/mL at 26 °C
Solubility in water, g/100ml at 25 °C: (none)
0.003%

Synonyms

Atrazine; Fenatrol; Atranex; Atred; Atazinax

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C

Description

The exact mass of the compound Atrazine is 215.0938 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992)1.30e-04 min water, 33.0 mg/l at 25 °cin water, 34.7 mg/l at 26 °c183 g/kg dmso; 52 g/kg chloroform; 28 g/kg ethyl acetate; 18 g/kg methanol; 12 g/kg diethyl ether; 0.36 g/kg pentane0.0347 mg/ml at 26 °csolubility in water, g/100ml at 25 °c: (none)0.003%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163046. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines. It belongs to the ontological category of diamino-1,3,5-triazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Chemical Classes -> Benzidines/Aromatic amines, Pesticides (chemicals used for killing pests, such as rodents, insects, or plants). However, this does not mean our product can be used or applied in the same or a similar way.

Effectiveness as a Herbicide

  • Mode of Action: Atrazine disrupts photosynthesis in broadleaf and grassy weeds by interfering with the electron transport chain in chloroplasts )]. This prevents the weeds from producing the energy they need to survive.
  • Application: Atrazine is typically applied pre-emergently, meaning before weeds germinate, or early post-emergently, to newly emerged weeds )].
  • Research on Effectiveness: Scientific studies investigate atrazine's efficacy in controlling weeds in different agricultural settings and its potential for resistance development in weeds Source: ScienceDirect [ScienceDirect, Atrazine: ].

Environmental Impact

  • Persistence and Mobility: Atrazine is relatively persistent in soil and water Source: Environmental Science and Pollution Research [Environmental Science and Pollution Research, Still present after all these years: persistence plus potential toxicity raise questions about the use of atrazine: ]. This means it can remain in the environment for extended periods and has the potential to move through soil and contaminate groundwater.
  • Ecological Effects: Research examines the impact of atrazine on non-target organisms, such as amphibians and aquatic invertebrates .
  • Fate and Transport: Scientists study how atrazine degrades in the environment and how it moves through different environmental compartments, such as soil, water, and air .

Atrazine is a chlorinated triazine herbicide widely used in agriculture for controlling broadleaf and grassy weeds. First synthesized in 1958, it has become one of the most commonly used herbicides in the United States, particularly on crops like field corn, sweet corn, sorghum, and sugarcane . Atrazine acts primarily by inhibiting photosynthesis in susceptible plants, leading to their death through starvation and oxidative damage . Its persistence in soil and potential for groundwater contamination have raised environmental concerns, prompting regulatory scrutiny from agencies like the United States Environmental Protection Agency .

Atrazine acts as a photosystem II inhibitor in susceptible plants. It binds to an enzyme in the electron transport chain within the chloroplast, preventing plants from converting sunlight into energy, ultimately leading to cell death.

Atrazine's safety profile is a subject of ongoing research.

  • Toxicity: The Environmental Protection Agency (EPA) classifies atrazine as a "possible human carcinogen" based on some animal studies []. However, the evidence for carcinogenicity in humans is inconclusive.
  • Environmental Impact: Atrazine's water solubility raises concerns about groundwater contamination. Studies have detected atrazine in drinking water sources, although typically below regulatory limits. The impact of chronic low-dose exposure on human health remains under investigation.
In the environment. The primary degradation pathways include:

  • Hydrolysis: Atrazine can be hydrolyzed, breaking down the carbon-chlorine bond and leading to the formation of metabolites such as deethylatrazine and deisopropylatrazine. These metabolites further degrade into diaminotriazine compounds .
  • Microbial Degradation: Microorganisms play a significant role in atrazine degradation, utilizing it as a nitrogen source under anaerobic conditions. The half-life of atrazine in soil can vary widely from 13 to 261 days depending on environmental conditions .
  • Environmental Persistence: Atrazine is known for its high persistence in soil and water, with studies indicating that it can remain detectable for several years under certain conditions .

Atrazine is classified as an endocrine disruptor, affecting hormone balance in animals and potentially humans. It has been shown to interact with G protein-coupled estrogen receptor 1, acting as an agonist that may lead to reproductive and developmental issues . While atrazine is slightly to moderately toxic to humans, its metabolites are generally less harmful. Symptoms of exposure may include gastrointestinal distress and skin irritation .

The synthesis of atrazine involves a multi-step chemical reaction starting with cyanuric chloride. The process includes:

  • Reaction with Ethylamine: Cyanuric chloride is treated with ethylamine.
  • Addition of Isopropylamine: The resulting compound is then treated with isopropylamine.
  • Final Product: This sequence produces atrazine as the final product .

Atrazine's primary application is as a herbicide in agriculture, particularly for:

  • Field corn
  • Sweet corn
  • Sorghum
  • Sugarcane
  • Non-agricultural uses such as turf management and ornamental plants .

It selectively targets annual grasses and broadleaf weeds before they emerge, making it effective for pre-emergent weed control.

Studies have shown that atrazine can migrate from agricultural fields into groundwater and surface water systems. Its presence has been detected far from application areas due to runoff and atmospheric deposition . Research also indicates that atrazine does not bioaccumulate significantly in aquatic organisms, thereby limiting its impact on the food chain .

Atrazine belongs to a class of chemicals known as triazines. Other notable compounds in this group include:

  • Simazine: Similar mechanism of action but used less frequently than atrazine.
  • Propazine: Another triazine herbicide with similar applications.

Comparison Table

CompoundYear IntroducedPrimary UsesMechanism of Action
Atrazine1958Corn, sorghum, turf managementInhibits photosynthesis via plastoquinone-binding
Simazine1956Various cropsSimilar to atrazine but less persistent
Propazine1960Broadleaf weed controlSimilar mechanism; less common than atrazine

Atrazine is unique due to its widespread use and regulatory scrutiny regarding its environmental impact compared to its counterparts.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Atrazine is a white crystalline solid. Melting point 173-175 °C. Sinks in water. A selective herbicide used for season-long weed control in a variety of crops.
Colorless or white, odorless, crystalline powder. [herbicide]; [NIOSH]
Solid
COLOURLESS CRYSTALS.
Colorless or white, odorless, crystalline powder.
Colorless or white, odorless, crystalline powder. [herbicide]

Color/Form

Colorless powder
Colorless or white, crystalline powde

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

215.0937732 g/mol

Monoisotopic Mass

215.0937732 g/mol

Boiling Point

Decomposes (NIOSH, 2024)
205 °C/101 kPa
No boiling point at normal pressure; decomposes on heating
decomposes
Decomposes

Heavy Atom Count

14

Density

1.2 at 68 °F (est) (USCG, 1999) - Denser than water; will sink
1.23 g/cu cm at 22 °C
Relative density (water = 1): 1.2
1.19

LogP

2.61 (LogP)
log Kow = 2.61
2.61
2.34

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas.
Decomposes on heating. This produces toxic fumes including hydrogen chloride and nitrogen oxides.
When heated to decomposition it emits toxic fumes of /hydrogen chloride/ and nitrous oxides.
DT50 (pH 1) 9.5, (pH 5) 86, (pH 13) 5.0 days

Appearance

Solid powder

Melting Point

347 to 351 °F (NTP, 1992)
177.0 °C
173 °C
173-177 °C
340 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QJA9M5H4IM

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Atrazine is an odorless, colorless to white powder in its pure form. It is moderately soluble in water. USE: Atrazine is an agricultural herbicide. EXPOSURE: Workers that produce or use atrazine may breathe in mists or have direct skin contact. The general population may be exposed by dermal contact or through breathing in mists in the vicinity of atrazine-treated fields. Consumption of food containing atrazine residue or drinking contaminated water may also be a source of exposure. If atrazine is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. Atrazine in the air will be in or on particles that eventually fall to the ground. It is not expected to be broken down in the air directly by sunlight. It will not volatilize into air from soil and water surfaces. It is expected to have very high to slight mobility in soil. It will be broken down by microorganisms in soil and water under certain environmental conditions. Atrazine will build up in some species of fish. RISK: Limited evidence suggests an increased risk of reduced fetal growth (intrauterine growth retardation) and heart, urinary and limb birth defects associated with elevated levels of atrazine (and other chemicals) in municipal drinking water and increased risk of preterm delivery in farm couples exposed to atrazine. There was no evidence of an association between atrazine exposure in farm couples and decreased fertility, miscarriage, or birth weight (based on gestational age). There is limited evidence that atrazine exposure may increase the risk of some cancers (non-Hodgkin's lymphoma and prostate, breast, and ovarian cancer). However, available human studies are inadequate to show a clear correlation between atrazine exposure and increased risk of reproductive, developmental, or cancer effects. Liver, kidney and heart damage have been observed in laboratory animals following repeated oral exposure to low-to-moderate levels of atrazine. Alterations in endocrine (hormone) system have also been observed, including pituitary and thyroid glands. The female reproductive system is the primary target of atrazine toxicity in laboratory animals. Decreased fertility, altered reproductive hormones, and pregnancy loss was observed in laboratory animals exposed to low-to-moderate levels of atrazine before and/or during pregnancy. However, due to biological differences between humans and animals, these effects are unlikely to occur in humans. Delayed bone development, decreased body weight, altered behavior, and altered development of the reproductive system was observed in some offspring. No increases in tumor incidence were observed in the majority of laboratory animal studies following lifetime exposure to atrazine. One study reports increased risk of mammary gland tumors in one strain of female rats after exposure to atrazine, but the way these tumors form is not expected to occur in humans. The International Agency for Research on Cancer determined that atrazine is not classifiable as to its carcinogenicity to humans, based on inadequate evidence in humans and evidence that tumors observed in experimental animals may not be relevant to humans. The potential for atrazine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Atrazine (ATZ) is probably the most widely used herbicide in the world. However there are still many controversies regarding its impacts on human health. Our investigations on the role of pesticides in liver dysfunctions have led us to detect an inhibition of FSP1 expression of 70% at 50 um and around 95% at 500 uM of ATZ (p<0.01). This gene encodes the protein S100a4 and is a clinical biomarker of epithelial-mesenchymal transition (EMT), a key step in the metastatic process. Here we investigated the possible effect of ATZ on cell migration and noticed that it prevents the EMT and motility of the HepG2 cells induced by the phorbol ester TPA. ATZ decreases Fak pathway activation but has no effect on the Erk1/2 pathway known to be involved in metastasis in this cell line. These results suggest that ATZ could be involved in cell homeostasis perturbation, potentially through a S100a4-dependant mechanism.

Vapor Pressure

3e-07 mmHg at 68 °F (NTP, 1992)
0.0000003 [mmHg]
2.89X10-7 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: (negligible)
0.0000003 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1912-24-9

Absorption Distribution and Excretion

Atrazine (ATR) is a widely used chlorotriazine herbicide, a ubiquitous environmental contaminant, and a potential developmental toxicant. To quantitatively evaluate placental/lactational transfer and fetal/neonatal tissue dosimetry of ATR and its major metabolites, physiologically based pharmacokinetic models were developed for rat dams, fetuses and neonates. These models were calibrated using pharmacokinetic data from rat dams repeatedly exposed (oral gavage; 5mg/kg) to ATR followed by model evaluation against other available rat data. Model simulations corresponded well to the majority of available experimental data and suggest that: (1) the fetus is exposed to both ATR and its major metabolite didealkylatrazine (DACT) at levels similar to maternal plasma levels, (2) the neonate is exposed mostly to DACT at levels two-thirds lower than maternal plasma or fetal levels, while lactational exposure to ATR is minimal, and (3) gestational carryover of DACT greatly affects its neonatal dosimetry up until mid-lactation. To test the model's cross-species extrapolation capability, a pharmacokinetic study was conducted with pregnant C57BL/6 mice exposed (oral gavage; 5mg/kg) to ATR from gestational day 12 to 18. By using mouse-specific parameters, the model predictions fitted well with the measured data, including placental ATR/DACT levels. However, fetal concentrations of DACT were overestimated by the model (10-fold). This overestimation suggests that only around 10% of the DACT that reaches the fetus is tissue-bound. These rodent models could be used in fetal/neonatal tissue dosimetry predictions to help design/interpret early life toxicity/pharmacokinetic studies with ATR and as a foundation for scaling to humans.
... The atrazine (ATZ) concentrations in urine samples of the workers collected from an atrazine plant were determined by /a gas chromatograph-electron capture detector/ method /for detecting ATZ and its metabolites (deethylatrazine (DEA), deisopropylatrazine (DIA), deethyldeisopropylatrazine (DEDIA)) in human urine/. The concentration ranges were 0.003 -0.301 mg/L for DEDIA, 0.005 -0.011 mg/L for DEA, 0.006 -0.276 mg/L for DIA, and 0.005 -0.012 mg/L for ATZ.
Small amount of parent ... atrazine ... /was/ excreted in urine of cows fed unlabeled herbicide for 4 days.
Seventy-two hr /after ingestion/ 65.5% of radiolabeled atrazine was found in urine of rats, while 20.3% was found in the feces. Less than 0.1% was found in expired air, thus indicating s-triazine ring was not appreciably metabolized to carbon dioxide. Tissue analysis revealed that 15.8% of reactivity was retained, with high concentrations observed in the liver, kidney, and lung, and lower concentrations observed in muscle tissue and fat.
For more Absorption, Distribution and Excretion (Complete) data for Atrazine (7 total), please visit the HSDB record page.

Metabolism Metabolites

Atrazine (ATR) is a widely used chlorotriazine herbicide, a ubiquitous environmental contaminant, and a potential developmental toxicant. To quantitatively evaluate placental/lactational transfer and fetal/neonatal tissue dosimetry of ATR and its major metabolites, physiologically based pharmacokinetic models were developed for rat dams, fetuses and neonates. These models were calibrated using pharmacokinetic data from rat dams repeatedly exposed (oral gavage; 5mg/kg) to ATR followed by model evaluation against other available rat data. Model simulations corresponded well to the majority of available experimental data and suggest that: (1) the fetus is exposed to both ATR and its major metabolite didealkylatrazine (DACT) at levels similar to maternal plasma levels, (2) the neonate is exposed mostly to DACT at levels two-thirds lower than maternal plasma or fetal levels, while lactational exposure to ATR is minimal, and (3) gestational carryover of DACT greatly affects its neonatal dosimetry up until mid-lactation. To test the model's cross-species extrapolation capability, a pharmacokinetic study was conducted with pregnant C57BL/6 mice exposed (oral gavage; 5mg/kg) to ATR from gestational day 12 to 18. By using mouse-specific parameters, the model predictions fitted well with the measured data, including placental ATR/DACT levels. However, fetal concentrations of DACT were overestimated by the model (10-fold). This overestimation suggests that only around 10% of the DACT that reaches the fetus is tissue-bound. These rodent models could be used in fetal/neonatal tissue dosimetry predictions to help design/interpret early life toxicity/pharmacokinetic studies with ATR and as a foundation for scaling to humans.
Atrazine (ATR) is a widely used herbicide. There are several types of reactions in its metabolism. Herein, the mechanism of three paths of hydrolysis reactions in its metabolism and predictions of toxicities of its metabolites in the three paths will be presented. The calculation results by B3LYP (Becke, 3-parameter, Lee-Yang-Parr), one of the approaches in density functional theory, indicated that (1) there were three models in the three hydrolysis paths of ATR. The dissociation mechanisms of C(9/11)-N(8/10), C(4/6)-N(8/10), and C-Cl were dealkylation, deamination, and Cl substitution, respectively. (2) The energy barrier of C-Cl dissociation was lower. The dissociation was advantageous in dynamics and the primary reaction in the three hydrolysis paths. In these hydrolysis reactions, the different intermediates had different concentrations because of the impact of the reaction rate. (3) In addition, it was necessary to consider the solvent effect to investigate hydrolysis reaction. The conductor-like polarizable continuum model (CPCM) was used to simulate the hydrolysis reaction in bond length and energy barrier because of the solvent effect. Experimental or predictive results showed that atrazine and its metabolites in the three hydrolysis paths were carcinogenic.
Compounds of the s-triazine family are among the most heavily used herbicides over the last 30 years. Some of these derivatives are suspected to be carcinogens. In this study the identity of specific phase-I enzymes involved in the metabolism of s-triazine derivatives (atrazine, terbuthylazine, ametryne, and terbutryne) by human liver microsomes was determined. Kinetic studies demonstrated biphasic kinetics for all pathways examined (S-oxidation, N-dealkylation, and side-chain C-oxidation). Low Km values were in a range of about 1-20 uM, whereas high Km values were up to 2 orders of magnitude higher. For a correlation study, 30 human liver microsomal preparations were screened for seven specific P450 activities, and these were compared to activities for the metabolites derived from these s-triazines. A highly significant correlation in the high-affinity concentration range was seen with cytochrome P450 1A2 activities. Chemical inhibition was most effective with alpha-naphthoflavone an furafylline at low s-triazine concentrations and additionally with ketoconazole and gestodene at high substrate concentrations. Studies with 10 heterologously expressed P450 forms demonstrated that several P450 enzymes are capable of oxidizing these s-triazines, with different affinities and regioselectivities. P450 1A2 was confirmed to be the low-Km P450 enzyme involved in the metabolism of these s-triazines. A potential participation of flavin-containing monooxygenases (FMOs) in sulfoxidation reactions of the thiomethyl derivatives ametryne and terbutryne in human liver was also evaluated. Sulfoxide formation in human inhibition indicated no significant involvement of flavin-containing monooxygenases. Finally, purified recombinant FMO3, the major flavin-containing monooxygenase in human liver, exhibited no significant activity (< 0.1 nmol (nmol of FMO3)-1 min-1) in the formation of the parent sulfoxides of ametryne and terbutryne. Therefore, P450 1A2 alone is likely to be responsible for the hepatic oxidative phase-I metabolism of the s-triazine derivatives in exposed humans.
A large number of urinary metabolites was isolated and 15.8% was detected in the carcasses at 72 hr post-exposure. Dealkylation of atrazine in vitro, predominated over glutathione conjugation. Metabolites identified from rat and rabbit urine contained an intact triazine ring suggesting initial loss of ethyl or methyl groups from the alkyl side chains. In the miniature pig, atrazine and its metabolites were seen in urine for slightly more than 24 hr; diethylatrazine was also identified. Excretion by sheep and cattle is rapid with no residues seen in the milk of cows receiving 5 ppm atrazine in the diet for 4 days.
For more Metabolism/Metabolites (Complete) data for Atrazine (16 total), please visit the HSDB record page.

Wikipedia

Atrazine
N,N-Diisopropylethylamine

Biological Half Life

The whole body half-life of elimination /in rats/ was determined as 31.3 +/- 2.8 hours...

Use Classification

Chemical Classes -> Benzidines/Aromatic amines, Pesticides (chemicals used for killing pests, such as rodents, insects, or plants)
Agrochemicals -> Pesticides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)
Pesticides -> Herbicides -> Triazine herbicides -> Chlorotriazine herbicides
HERBICIDES

Methods of Manufacturing

Atrazine is produced by reaction of cyanuric chloride with one equivalent of ethylamine, followed by treatment with one equivalent of isopropylamine.
Preparation: Gysin, Knusli, Switzerland patents 342784, 342785 (both 1960 to Geigy) ... ; ... Andriska et al., Hungary patent 149189 (1962 to Nehezvegyipari Kutato Intezet ... ; Mildner, France patent 1317812 (1963 to Radonja Kemijska Ind.) ... .
REACTION OF 2,6-DICHLORO-4-ETHYLAMINO-S-TRIAZINE WITH ISOPROPYLAMINE

General Manufacturing Information

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(1-methylethyl)-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies atrazine (technical grade) as Class III: slightly hazardous; Main Use: herbicide.
USA: Use of atrazine for noncrop total vegetation control eliminated, and buffer areas between atrazine application sites and surface water required. RUP (restricted use pesticide).

Analytic Laboratory Methods

Method: NIOSH 5602, Issue 1; Procedure: gas chromatoagraphy with electron capture detector; Analyte: atrazine; Matrix: air; Detection Limit: 0.2 ug/sample.
Method: NIOSH 9200, Issue 1; Procedure: gas chromatography with electron capture detector; Analyte: atrazine; Matrix: hand wash; Detection Limit: 0.01 ug/mL.
Method: NIOSH 9201, Issue 1; Procedure: gas chromatography with electron capture detector; Analyte: atrazine; Matrix: air, patch; Detection Limit: 0.0175 ug/mL.
Method: Abraxis 500001; Procedure: immunoassay, magnetic particle; Analyte: atrazine; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.05 ppb.
For more Analytic Laboratory Methods (Complete) data for Atrazine (33 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analysis of atrazine: Sample matrix: Urine; Sample preparation: Clean-up sample; wash with water; elute with ethyl acetate; remove water and evaporate to dryness; dissolve in acetone.; Anaylsis procedure: Gas chromatography/nitrogen-phosphorous detection; Limit of detection: 0.005 ppm. /From table/
/The study objective was/ to develop the method of gas chromatography-mass spectrometry (GC-MS) for simultaneous determination of 15 herbicides in blood. 2 mL of blood in vitro were sampled, concentrated and extracted with dichloromethane, reconstant with methanol agents of Gulonic acid lactone solution, and detected by GC-MS. Experimental results show diazinon, atrazine, prometryn, methyl parathion, butachlor, bifenthrin at 4-80 ug/L, phorate, malathion, 2,4-D butyl ester, chlordane, fenpropathrin at 10-200 ug/L, alpha-endosulfan, beta-endosulfan, cyhalothrin at 20-400 ug/L, dimethoate at 40-800 ug/L, with good linear response. The correlation coefficient (r2) were between 0.998-1.000, respectively. The recovery of all analysts averaged between 56%-128% in blood samples. The detection limits of all compounds between 0.05 and 1.00 ug/L. The lower limit of quantification between 0.20 and 3.001 ug/L. The methods /can be applied/ to detect the content of analysts in blood samples.
Atrazine [6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine] is the most widely used herbicide in the United States. In recent years, there has been controversy about atrazine's potential endocrine/reproductive and neurological adverse effects in wildlife and humans. The controversy triggered several environmental and epidemiologic studies, and it generated needs for sensitive and selective analytical methods for the quantification of atrazine, atrazine metabolites, and degradation or hydrolysis products. We developed a two-dimensional high performance liquid chromatography (2D-HPLC) method with isotope dilution tandem mass spectrometry detection to measure atrazine in urine, along with 11 atrazine metabolites and hydrolysis products, including 6-chloro (Cl), 6-mercapto (Mer) and 6-hydroxy (OH) derivatives, and their desethyl, desisopropyl and diamino atrazine analogs (DEA, DIA and DAA, respectively). The 2D-HPLC system incorporated strong cation exchange and reversed phase separation modes. This versatile approach can be used for the quantitative determination of all 12 compounds in experimental animals for toxicological studies. The method requires only 10 uL of urine, and the limits of detection (LODs) range from 10 to 50 ug/L. The method can also be applied to assess atrazine exposure in occupational settings by measurement of 6-Cl and 6-Mer analogs, which requires only 100 uL of urine with LODs of 1-5 ug/L. Finally, in combination with automated off-line solid phase extraction before 2D-HPLC, the method can also be applied in non-occupational environmental exposure studies for the determination of -6-Cl and 6-Mer metabolites, using 500 uL of urine and LODs of 0.1-0.5 ug/L.
Procedure for determining s-triazine herbicides such as atrazine in urine and biological tissues by gas chromatography/flame ionization detection is described. Urine samples are extracted with ether and biological tissues with chloroform. Residues obtained after evaporation of solvent are dissolved in dimethylformamide. Most of the lipids can be removed by n-pentane partitioning.
Analytical methodology for the separation and characterization of s-triazine residues /including atrazine/ in urine was developed. In the sample preparation procedure, a urine sample at pH 12 was extracted with hexane 3 times, using sodium chloride as an emulsion inhibitor. The combined hexane extract was dried by passing it through a sodium sulfate column and concentrated by rotary evaporation. The sample was transferred to a graduated centrifuge tube and further concentrated to 0.5 mL under a stream of dry nitrogen. The sample was analyzed by gas chromatography using the Hall electrolytic conductivity detector in the nitrogen specific mode. Atrazine was one of the triazines analyzed.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

...Arsenic uptake in grapes treated with MSMA /monosodium salt of methanearsonic acid/ and atrazine to control johnsongrass /was studied/. Arsenic residues five times higher than controls (0.24-0.28 ug/g dry weight) in grapes treated with MSMA and atrazine were found. ...It is evident that atrazine ...facilitates uptake of arsenic by plant.
HR96 is a CAR/PXR/VDR ortholog in invertebrates, and a promiscuous endo- and xenobiotic nuclear receptor involved in acclimation to toxicants. Daphnia HR96 is activated by chemicals such as atrazine and linoleic acid (LA) (n-6 fatty acid), and inhibited by triclosan and docosahexaenoic acid (DHA) (n-3 fatty acid). We hypothesized that inhibitors of HR96 may block the protective responses of HR96 based on previously performed luciferase assays. Therefore, we performed acute toxicity tests with two-chemical mixtures containing a HR96 inhibitor (DHA or triclosan) and a HR96 activator (LA or atrazine). Surprisingly, results demonstrate that triclosan and DHA are less toxic when co-treated with 20-80 uM atrazine. Atrazine provides concentration-dependent protection as lower concentrations have no effect and higher concentrations cause toxicity. LA, a weaker HR96 activator, did not provide protection from triclosan or DHA. Atrazine's protective effects are presumably due to its ability to activate HR96 or other toxicologically relevant transcription factors and induce protective enzymes. Atrazine did not significantly induce glucosyltransferase, a crucial enzyme in triclosan detoxification. However, atrazine did increase antioxidant activities, crucial pathways in triclosan's toxicity, as measured through GST activity and the TROLOX equivalence assay. The increase in antioxidant capacity is consistent with atrazine providing protection from a wide range of toxicants that induce ROS, including triclosan and unsaturated fatty acids predisposed to lipid peroxidation.
Atrazin is currently the most widely used herbicide in agriculture with lots of adverse effects on human health. Curcumin is a polyphenol known for its antioxidant, anti-inflammatory, and anticancer properties. In the present study, the protective effect of curcumin on atrazin-intoxicated rats is evaluated. Toxicity was induced by oral administration of atrazine (400 mg/kg/day) for 3 weeks. Curcumin at a dose of 400 mg/kg/day was given simultaneously by oral route. Redox status, mitochondrial function, 8-hydroxydeoxyguanosine (8-OHdG) level by immunoassay, and caspace-3 expression by immunohistochemistry were evaluated. Curcumin showed significant cardiac protection with improvement of redox status, mitochondrial function, 8-OHdG level, caspase-3 immunoreactivity, and cardiac muscle degeneration. From this current study, it can be concluded that administration of curcumin improved atrazine-induced cardiotoxicity through its modulatory effect on redox status, mitochondrial function, and caspase-3 expression.
Laboratory studies were conducted to determine the effects of different concentrations of fenhexamid and atrazine (25, 50 and 100 ug/L) on growth and oxidative stress on Scenedesmus obliquus (microalgae) after exposure for 24, 48, and 96 hr. In addition, residues of fenhexamid and atrazine were determined in the culture medium after 96 hr; 52%, 44% and 43% of fenhexamid remained in the medium for the lowest, middle and highest concentrations, respectively. Atrazine concentration decreased significantly in the medium with time. The reduction was faster with the lowest concentration (-53%), than in the highest concentration (-46%), while it was intermediate with 50 ug/L (-47%). The antioxidative enzyme activities were used as biomarkers to evaluate the toxic effects of fenhexamid and atrazine on the microalgae. Enzymatic activities were measured in the presence of each compound alone after 24, 48 and 96 hr and also in mixture after 24 hr exposure. The results showed that fenhexamid and atrazine induced antioxidative enzyme activities (GST, CAT and GR) at different concentrations. Catalase activities (CAT) in both pesticides treated-algae were significantly increased. Additionally, an increase in gulathione-S-transferase (GST) was observed in algae after 24, 48 and 96 hr of exposure to both fenhexamid and atrazine. Antioxidative enzymes in fenhexamid and atrazine mixture treatment showed an antagonistic interaction after 24 hr of exposure in algae.
For more Interactions (Complete) data for Atrazine (13 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Stable in slightly acidic or basic media; hydrolyzed to inactive hydroxy derivative by alkali or mineral acids.

Dates

Modify: 2023-08-15

Lipidomic Profiling of Algae with Microarray MALDI-MS toward Ecotoxicological Monitoring of Herbicide Exposure

Peter V Shanta, Bochao Li, Daniel D Stuart, Quan Cheng
PMID: 34286960   DOI: 10.1021/acs.est.1c01138

Abstract

Misuse of agrochemicals has a long-lasting negative impact on aquatic systems. Mismanagement of herbicides in agri-food sectors is often linked to a simultaneous decline in the health of downstream waterways. However, monitoring the herbicide levels in these areas is a laborious task, and modern analytical approaches, such as solid-phase extraction-liquid chromatography-mass spectrometry (SPE-LC-MS) and enzyme-linked immunosorbent assay, are low-throughput and require significant sample preparation. We report here the use of microchip technology in combination with matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS) for the assessment of the ecotoxicological effect of agrochemicals on aquatic species at the single-cell level. This approach quantifies the fluctuations in lipid content in sentinel organisms and targets the microalga,
(
), as the model system. Specifically, we investigated the cytotoxicity of three herbicides (atrazine, clomazone, and norflurazon) on
by analyzing the lipid component variation upon assorted herbicide exposure. Lipidomic profiling reveals a significantly altered lipid content at >EC
in atrazine-exposed cells. The response for norflurazon showed similar trends but diminished in magnitude, while the result for clomazone was near muted. At lower herbicide concentrations, digalactosyldiacylglycerols showed a rapid decrease in abundance, while several other lipids displayed a moderate increase. The microchip-based MALDI technique demonstrates the ability to achieve lipidomic profiling of aquatic species exposed to different stressors, proving effective for high-throughput screening and single-cell analysis in ecotoxicity studies.


Mechanism for various phytotoxicity of atrazine in soils to soybean: Insights from soil sorption abilities and dissolved organic matter properties

Ying Zhang, Chao Yang, Zhi Zheng, Bo Cao, Fengyuan You, Yingying Liu, Zhao Jiang
PMID: 34274768   DOI: 10.1016/j.jenvman.2021.113220

Abstract

The pollutants in soils with different physicochemical properties usually exhibit various phytotoxicity due to their diverse environmental behavior. However, it is not clear that some components of dissolved organic matter (DOM) in soil affect the bioavailability of pollutants. In this study, the different phytotoxicity of atrazine in two different soils, black soil (BS) and yellow brown earth (YBE), to soybeen seedlings was investigated, and the potential mechanism were further discussed by examining the adsorption properties of atrazine with BS and YBE as well as the fluorescent characteristic variation of these two kinds of DOM extracted from BS and YBE during binding with atrazine. The results suggest that atrazine showed different phytotoxicity to soybean seedlings grown in BS and YBE. Specifically, the EC50 of atrazine on plant height and root length of soybean seedling in BS were 23.44 mg kg
and 54.29 mg kg
, while those in YBE were 12.79 mg kg
and 21.48 mg kg
. The adsorption amounts of BS and YBE was 41.56 mg kg
and 32.95 mg kg
. In addition, 3D-EEM showed that humic acid-like substances were the main components of DOM in the two soils. With the increase of atrazine concentration, the fluorescence of these two kind of DOM was gradually quenched, but DOM-BS had a faster quenching rate. FT-IR showed that DOM-BS contained more polysaccharides and richer lipophilic groups. Meanwhile, the results of PARAFAC found that DOM-BS was easier to combine with atrazine. The findings of this study are significant to reveal phytotoxicity of atrazine in BS and YBE. The above results are helpful to better understand the components of DOM in different soils and their different role in regulating the environmental behavior and phytotoxicity of organic pollutants.


Endophytic bacterium CIMAP-A7 mediated amelioration of atrazine induced phyto-toxicity in Andrographis paniculata

Pratibha Tripathi, Ranu Yadav, Paurabi Das, Asha Singh, Raghavendra Pratap Singh, Premalatha Kandasamy, Alok Kalra, Puja Khare
PMID: 34182386   DOI: 10.1016/j.envpol.2021.117635

Abstract

The presence of atrazine, a triazine herbicide, and its residues in agriculture soil poses a serious threat to human health and environment through accumulation in edible plant parts. Hence, the present study focused on atrazine induced stress amelioration of Andrographis paniculata, an important medicinal plant, by a plant growth promoting and atrazine degrading endophytic bacterium CIMAP-A7 inoculation. Atrazine has a non-significant effect at a lower dose while at a higher dose (lower: 25 and higher: 50 mg kg
) 22 and 36% decrease in secondary metabolite content and plant dry weight of A. paniculata was recorded, respectively. Endophyte CIMAP-A7 inoculation significantly reduced atrazine soil content, by 78 and 51% at lower and a higher doses respectively, than their respective control treatments. Inoculation of CIMAP-A7 exhibited better plant growth in terms of increased total chlorophyll, carotenoid, protein, and metabolite content with reduced atrazine content under both atrazine contaminated and un-contaminated treatments. Atrazine induced oxidative stress in A. paniculata was also ameliorated by CIMAP-A7 by reducing stress enzymes, proline, and malondialdehyde accumulation under contaminated soil conditions than un-inoculated treatments. Furthermore, the presence of atrazine metabolites deisopropylatrazine (DIA) and desethylatrazine (DEA) strongly suggests a role of CIMAP-A7 in mineralization however, the absence of these metabolites in uninoculated soil and all plant samples were recorded. These findings advocate that the amelioration of atrazine induced stress with no/least pesticide content in plant tissues by plant-endophyte co-interactions would be efficient in the remediation of atrazine contaminated soils and ensure safe crop produce.


Sorption mechanisms of pesticides removal from effluent matrix using biochar: Conclusions from molecular modelling studies validated by single-, binary and ternary solute experiments

Abhishek Mandal, Anup Kumar, Neera Singh
PMID: 34174681   DOI: 10.1016/j.jenvman.2021.113104

Abstract

Sorption of atrazine (ATZ), imidacloprid (IMIDA) and azoxystrobin (AZOXY) in single-, bi- and ternary-solutes system was modelled using phosphoric acid-treated rice straw biochar (T-RSBC). The T-RSBC showed stronger sorption capacity for IMIDA in single- and bi-solute systems. The Freundlich constant (K
) in ternary system followed the order: ATZ (222.7) < IMIDA (1314) < AZOXY (1459). Adsorption modeling and molecular dynamics suggested that non-bonding interactions between aromatic groups and electrostatic interactions with the phosphate ester group in T-RSBC played an important role. Enhanced sorption by pore-filling may be attributed to the stacking of pesticide molecules in the form of multilayer. IMIDA was predominantly sorbed by pore-filling mechanism, whereas, ATZ adsorbed by partitioning mechanism. The percent removal of three pesticides in waste water effluent followed the order: AZOXY > IMIDA > ATZ. The Freundlich isotherm based multicomponent Sheindorf-Rebuhn-Sheintuch equation's suggested that the extent of ATZ adsorption, in the presence of co-habiting pesticides, decreased with increase in number of solutes (K
v> K
> K
). The competitive coefficient values (α
α
) revealed that ATZ adsorption in ternary system was inhibited more by the presence of IMIDA than AZOXY. Findings suggested that biochar with a large fraction of non-carbonized phase promoted non-competitive sorption.


Accelerated atrazine degradation and altered metabolic pathways in goat manure assisted soil bioremediation

Shuwen Luo, Zhen Zhen, Xiaoping Zhu, Lei Ren, Weijian Wu, Weijian Zhang, Yijie Chen, Dayi Zhang, Zhiguang Song, Zhong Lin, Yan-Qiu Liang
PMID: 34166937   DOI: 10.1016/j.ecoenv.2021.112432

Abstract

The intensive and long-term use of atrazine in agriculture has resulted in serious environmental pollution and consequently endangered ecosystem and human health. Soil microorganisms play an important role in atrazine degradation. However, their degradation efficiencies are relatively low due to their slow growth and low abundance, and manure amendment as a practice to improve soil nutrients and microbial activities can solve these problems. This study investigated the roles of goat manure in atrazine degradation performance, metabolites and bacterial community structure. Our results showed that atrazine degradation efficiencies in un-amended soils were 26.9-35.7% and increased to 60.9-84.3% in goat manure amended treatments. Hydroxyatrazine pathway was not significantly altered, whereas deethylatrazine and deisopropylatrazine pathways were remarkably enhanced in treatments amended with manure by encouraging the N-dealkylation of atrazine side chains. In addition, goat manure significantly increased soil pH and contents of organic matters and humus, explaining the change of atrazine metabolic pathway. Nocardioides, Sphingomonas and Massilia were positively correlated with atrazine degradation efficiency and three metabolites, suggesting their preference in atrazine contaminated soils and potential roles in atrazine degradation. Our findings suggested that goat manure acts as both bacterial inoculum and nutrients to improve soil microenvironment, and its amendment is a potential practice in accelerating atrazine degradation at contaminated sites, offering an efficient, cheap, and eco-friendly strategy for herbicide polluted soil remediation.


Estimating simazine-treated area in watersheds based on annual stream loads

Robert N Lerch, Cammy D Willett
PMID: 34164806   DOI: 10.1002/jeq2.20257

Abstract

Existing data in the United States are insufficient for estimating pesticide-treated crop areas at the watershed scale. The objective of this research was to evaluate an approach for estimating simazine usage on corn (Zea mays L.) based on its transport to streams of the Salt River Basin (SRB) of Missouri, USA. Annual loads of total simazine and atrazine (parent + metabolites) were quantified for seven SRB watersheds from 2005 to 2017. Simazine-treated corn area was computed as the total simazine load (g) divided by total atrazine load (g ha
) on a treated area basis; atrazine was used as surrogate in the absence of treated area simazine load data. From 2005 to 2010, an estimated 3.8-31% of the corn area within SRB watersheds was treated with simazine, and four of six watersheds had <10% of corn treated. In contrast, Long Branch Creek (2005-2017) and its sub-watersheds (2012-2017) had ≥20% of corn area treated with simazine. Key sources of variation in treated area estimates included extremely dry years with little simazine transport and disparities between spring-applied atrazine and fall-applied simazine transport. However, compared with national estimates for the SRB, these results estimated simazine usage that was generally one to two orders of magnitude greater and showed far more spatial and temporal variation among watersheds. These results demonstrated that this broadly applicable output-based method is a significant improvement over existing input-based national data for estimating pesticide usage in watersheds.


Herbicide atrazine exposure induce oxidative stress, immune dysfunction and WSSV proliferation in red swamp crayfish Procambarus clarkii

Hui Yang, Yinan Jiang, Kaiyuan Lu, Haoran Xiong, Yingying Zhang, Wenzhi Wei
PMID: 34147975   DOI: 10.1016/j.chemosphere.2021.131227

Abstract

Atrazine is considered as a potential environmental endocrine disruptors and exhibits various toxic effects on animals. It has a great impact in the aquatic ecosystems, but there are few studies on its immunotoxicity in crustaceans. In the present study, the Procambarus clarkii were utilized to assess the immune toxicity after 0.5 mg/L and 5 mg/L atrazine exposure. A significant decrease in total hemocytes count (THC) was observed at 5 mg/L atrazine exposure throughout the experiment. The activities of antioxidant enzymes including superoxide dismutase (SOD), peroxidase (POD) and catalase (CAT) were significantly inhibited, but the content of reactive oxygen species (ROS) and malondialdehyde (MDA) were up-regulated, indicating the potential oxidative stress. The analysis of the integrated biomarker response (IBR) showed the induction of oxidative stress biomarkers and the inhibition of antioxidants. After 5 mg/L atrazine exposure for 144 h, the integrity of crayfish hepatopancreas was destroyed with disappeared connections between tubules and increased liver tubules vacuoles. The relative expression levels of different immune genes in hepatopancreas after atrazine exposure were measured. Most of these genes were suppressed and exhibited a certain dose-dependent effect. The results of crayfish white spot syndrome virus (WSSV) replication shown the amount of virus in muscle was significantly higher and exhibited a higher mortality rate at 5 mg/L group than other groups. The present study determined the impact of atrazine exposure on WSSV outbreaks, and also provide an important basis for further assessing the occurrence of pesticides on diseases of P. clarkii.


Foliar absorption and field herbicidal studies of atrazine-loaded polymeric nanoparticles

Vanessa Takeshita, Bruno Teixeira de Sousa, Ana Cristina Preisler, Lucas Bragança Carvalho, Anderson do Espirito Santo Pereira, Valdemar Luiz Tornisielo, Giliardi Dalazen, Halley Caixeta Oliveira, Leonardo Fernandes Fraceto
PMID: 34130159   DOI: 10.1016/j.jhazmat.2021.126350

Abstract

Nanoparticles loaded with atrazine show weed control efficacy even with lower application doses of the active ingredient. Changes in the mode of action of the herbicide through the nanoformulation are key to understanding the efficiency of post-emergence activity of nanoatrazine. Here, we report the leaf absorption and translocation of nanoatrazine and atrazine employing radiometric techniques and compare their herbicidal effects in greenhouse and field conditions. Compared to the commercial formulation, nanoatrazine showed greater and faster absorption rates in mustard leaves (40% increment in the absorbed herbicide 24 h after application), inducing higher inhibition of photosystem II activity. Assays with fusicoccin-treated leaves indicated that the stomatal uptake of nanoparticles might be involved in the improved activity of nanoatrazine. Nanoencapsulation potentiated the post-emergent herbicidal activity of atrazine and the gain provided by nanoencapsulation was higher in the field compared to greenhouse conditions. Regardless of the dose, nanoatrazine provided two-fold higher weed control in the field compared to commercial atrazine. Thus, the design of this carrier system enables improvements in the performance of the herbicide in the field with less risk of environmental losses of the active ingredients due to faster absorption.


Atrazine Inhalation Causes Neuroinflammation, Apoptosis and Accelerating Brain Aging

Tiziana Genovese, Rosalba Siracusa, Roberta Fusco, Ramona D'Amico, Daniela Impellizzeri, Alessio Filippo Peritore, Rosalia Crupi, Enrico Gugliandolo, Rossana Morabito, Salvatore Cuzzocrea, Angela Trovato Salinaro, Marika Cordaro, Rosanna Di Paola
PMID: 34360708   DOI: 10.3390/ijms22157938

Abstract

exposure to environmental contaminants has been linked to an increased risk of neurological diseases and poor outcomes. Chemical name of Atrazine (ATR) is 6-chloro-
-ethyl-
'-(1-methylethyl)-1,3,5-triazine-2,4-diamine, and it is the most commonly used broad-spectrum herbicide in agricultural crops. Several studies have demonstrated that ATR has the potential to be harmful to the brain's neuronal circuits. Until today nobody has explored the effect of ATR inhalation on young and aged mice.
young and aged mice were subject to 25 mg of ATR in a vehicle made with saline and 10% of Dimethyl sulfoxide (DMSO) every day for 28 days. At the end of experiment different behavioral test were made and brain was collected.
exposure to ATR induced the same response in terms of behavioral alterations and motor and memory impairment in mice but in aged group was more marked. Additionally, in both young and aged mice ATR inhalations induced oxidative stress with impairment in physiological antioxidant response, lipid peroxidation, nuclear factor kappa-light-chain-enhancer of activated B cells (nf-κb) pathways activation with consequences of pro-inflammatory cytokines release and apoptosis. However, the older group was shown to be more sensitive to ATR inhalation.
our results showed that aged mice were more susceptible compared to young mice to air pollutants exposure, put in place a minor physiologically response was seen when exposed to it.


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